(2-Bromothiazol-4-yl)methanol
Overview
Description
(2-Bromothiazol-4-yl)methanol is an organic compound with the molecular formula C4H4BrNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a bromine atom at the second position and a hydroxymethyl group at the fourth position makes this compound unique and significant in various chemical and biological applications .
Mechanism of Action
Target of Action
It has been associated with the dynamin-1-like protein in humans . This protein plays a crucial role in the division of mitochondria and peroxisomes .
Biochemical Pathways
Given its association with the Dynamin-1-like protein, it may influence pathways related to mitochondrial and peroxisomal dynamics .
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a high gastrointestinal absorption and is predicted to permeate the blood-brain barrier .
Result of Action
Given its potential interaction with the Dynamin-1-like protein, it may influence mitochondrial and peroxisomal dynamics, potentially affecting cellular energy production and lipid metabolism .
Action Environment
It is known that the compound should be stored at 28°c , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromothiazol-4-yl)methanol can be synthesized through the reduction of methyl 2-bromothiazole-4-carboxylate. The reduction is typically carried out using sodium borohydride (NaBH4) in the presence of lithium chloride (LiCl) and water in tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at room temperature for a few hours to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of the corresponding ester or carboxylic acid derivative using reducing agents like sodium borohydride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Bromothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 2-Bromothiazole-4-carboxylic acid.
Reduction: 2-Bromothiazole-4-methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromothiazol-4-yl)methanol has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromothiazole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-Methylthiazole: Contains a methyl group instead of a bromine atom, leading to different reactivity and applications.
2-Chlorothiazole-4-methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness: (2-Bromothiazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .
Biological Activity
(2-Bromothiazol-4-yl)methanol is a compound within the thiazole family, notable for its unique chemical structure that includes a bromine atom at the 2-position of the thiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed exploration of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6BrN_2OS. The presence of both bromine and hydroxymethyl groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Candida albicans | 75 µg/mL |
The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. It appears to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases. Studies have shown that it can induce apoptosis in cancer cells through these mechanisms.
In a study examining its effects on various cancer cell lines, this compound demonstrated low nanomolar IC50 values, indicating high potency:
Cell Line | IC50 (nM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
The compound's ability to induce ferroptosis—a form of regulated cell death—has also been highlighted in recent research, suggesting it acts as a covalent inhibitor targeting specific proteins like GPX4, which is crucial for maintaining cellular redox balance .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as tyrosine kinases and GPX4, disrupting signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : By interfering with cellular signaling, it promotes programmed cell death in malignant cells.
- Antimicrobial Action : Its structural features allow it to penetrate microbial membranes and interfere with vital processes like cell wall synthesis.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A study assessed the efficacy of this compound against biofilms formed by Streptococcus mutans. Results indicated a significant reduction in biofilm formation at concentrations above 10 mg/mL, supporting its potential use in dental applications .
- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHIGOLOLSXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376812 | |
Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-86-7 | |
Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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